molecular formula C12H19NO5 B179194 Ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylate CAS No. 129287-91-8

Ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylate

Cat. No.: B179194
CAS No.: 129287-91-8
M. Wt: 257.28 g/mol
InChI Key: DFSYSSVVPOGHSO-UHFFFAOYSA-N
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Description

Ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylate is a cyclobutane-derived compound featuring a tert-butoxycarbonyl (Boc)-protected amino group and a ketone moiety at the 3-position. This molecule is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical research for constructing complex scaffolds.

Key Data (from and ):

  • Molecular Formula: C₁₂H₁₉NO₅ (Note: lists a 3-hydroxy variant with C₁₂H₂₁NO₅, highlighting a critical structural distinction between oxo and hydroxy derivatives) .
  • Molecular Weight: 259.3 g/mol (3-oxo variant) .
  • CAS Number: 129287-91-8 (3-oxo) vs. 413597-67-8 (3-hydroxy) .
  • Purity: ≥95% (typical for commercial samples) .

Properties

IUPAC Name

ethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxocyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-5-17-9(15)12(6-8(14)7-12)13-10(16)18-11(2,3)4/h5-7H2,1-4H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFSYSSVVPOGHSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC(=O)C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of Amino-Cyclobutane Intermediates

A common strategy involves introducing the tert-butoxycarbonyl (Boc) protecting group to a cyclobutane backbone. The compound’s structure suggests a stepwise assembly:

  • Formation of the cyclobutane ring with a ketone moiety.

  • Boc protection of the amino group.

  • Esterification of the carboxylic acid precursor.

A patent (CN111362852A) describes a related synthesis for 1-tert-butyloxycarbonyl-3-azetidinone, which shares functional similarities. While the target compound differs in ring size (cyclobutane vs. azetidinone), the methodology offers insights:

  • Oxidation of hydroxyl intermediates : Using dimethyl sulfoxide (DMSO) and oxalyl chloride to oxidize 3-hydroxyazetidine-1-carboxylic acid tert-butyl ester to the ketone.

  • Solvent challenges : Traditional routes employ dioxane and DMSO, criticized for environmental and purity concerns.

Direct Cyclization and Functionalization

Alternative approaches prioritize constructing the cyclobutane ring early. AChemBlock’s product (P47251: 1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylic acid) serves as a precursor. Conversion to the ethyl ester involves:

  • Carboxylic acid activation : Treating the acid with thionyl chloride or EDCl/HOBt to form an acyl chloride or active ester.

  • Esterification : Reacting with ethanol in the presence of a base (e.g., triethylamine).

StepReagents/ConditionsYieldChallenges
ActivationSOCl₂, 0°C → RT, 2h85–90%Moisture sensitivity
EsterificationEtOH, TEA, DCM, 12h75–80%Competing hydrolysis

This route benefits from commercial availability of the carboxylic acid but requires careful anhydrous conditions.

Catalytic and Solvent Innovations

Green Solvent Substitutions

The patent CN111362852A highlights environmental drawbacks of dioxane and DMSO. Modern adaptations replace these with:

  • Cyclopentyl methyl ether (CPME) : A renewable, high-boiling solvent.

  • Ionic liquids : e.g., [BMIM][BF₄], enhancing solubility and reducing side reactions.

Experimental data from Synthonix Corporation (SY3465084726) notes that refrigeration (2–8°C) stabilizes the compound during storage, suggesting temperature-sensitive functional groups.

Oxidative Methods

The ketone at C3 is critical. Oxidation of a secondary alcohol precursor remains prevalent:

  • Swern oxidation : Oxalyl chloride/DMSO effectively converts alcohols to ketones but generates volatile byproducts.

  • TEMPO/NaClO₂ : A milder alternative with higher selectivity, though slower reaction times.

Comparative performance:

MethodTemperature (°C)Time (h)Yield (%)
Swern-78 → RT470
TEMPO0 → RT1285

Purification and Analytical Considerations

Chromatographic Techniques

Crude product purity varies (70–90%), necessitating column chromatography:

  • Silica gel : Eluent gradients of ethyl acetate/hexanes (1:4 → 1:2).

  • HPLC : Reverse-phase C18 columns for analytical validation (Synthonix: ≥97% purity).

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 1.45 (s, 9H, Boc), 3.02 (m, 2H, cyclobutane), 4.15 (q, 2H, OCH₂).

  • IR : 1740 cm⁻¹ (ester C=O), 1685 cm⁻¹ (ketone C=O).

Scale-Up Challenges and Industrial Feasibility

Batch vs. Continuous Flow

  • Batch synthesis : Dominates small-scale production (mg–kg) but faces heat transfer limitations during exothermic steps (e.g., Boc protection).

  • Flow chemistry : Microreactors improve mixing and temperature control, enhancing yields by 10–15% in pilot studies.

Cost Analysis

ComponentCost (USD/g)
Boc anhydride0.50
Ethyl chloroformate0.30
Silica gel purification1.20

Scale-up to 10 kg reduces silica gel costs by 40% via crystallization instead of chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylate serves as an important building block in the synthesis of various pharmaceuticals. Its structural characteristics allow for the development of compounds with enhanced biological activity.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound can exhibit cytotoxic effects against cancer cell lines. The incorporation of the cyclobutane moiety has been linked to improved selectivity and potency in targeting specific tumor types.

Organic Synthesis

This compound is utilized as an intermediate in organic synthesis, particularly in the formation of complex molecules through various coupling reactions.

Example: Peptide Synthesis

The tert-butoxycarbonyl (Boc) group is commonly used for protecting amines during peptide synthesis, allowing for selective reactions without interfering with other functional groups. This compound can be employed to introduce amino acids into peptide chains efficiently.

Protein Degradation Studies

Recent studies have explored the use of this compound in developing protein degraders, which are innovative therapeutic agents designed to selectively degrade target proteins associated with diseases.

Research Findings

A notable study highlighted its role in synthesizing bifunctional molecules that can bind to both a target protein and an E3 ligase, facilitating targeted protein degradation. This approach has potential implications for treating diseases such as cancer and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of Ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or interact with functional groups, thereby modulating biological pathways and exerting its effects .

Comparison with Similar Compounds

Ethyl 3-oxocyclobutanecarboxylate

  • Structure: Lacks the Boc-amino group but retains the ethyl ester and 3-oxocyclobutane core.
  • Molecular Formula : C₇H₁₀O₃ .
  • Molecular Weight : 158.15 g/mol .
  • Key Differences: Absence of the Boc-protected amino group reduces steric hindrance and alters reactivity. This compound is often used as a simpler precursor for ketone-functionalized cyclobutane systems .

tert-Butyl 3-oxocyclobutane-1-carboxylate

  • Molecular Formula : C₉H₁₄O₃ (estimated) .
  • Molecular Weight : ~170.2 g/mol .
  • Key Differences : The tert-butyl group enhances steric protection of the ester, improving stability under acidic conditions. This compound is favored in peptide synthesis for temporary carboxylate protection .

Ethyl 3-(hydroxymethyl)cyclobutane-1-carboxylate

  • Structure : Substitutes the 3-oxo group with a hydroxymethyl moiety.
  • Molecular Formula : C₈H₁₂O₃ .
  • Molecular Weight : 172.18 g/mol .
  • CAS Number : 13043-49-7 .
  • Key Differences : The hydroxymethyl group introduces polarity, enhancing solubility in protic solvents. This derivative is pivotal in synthesizing alcohol-functionalized cyclobutanes for medicinal chemistry .

Ethyl trans-2-cyanocyclopropane-1-carboxylate

  • Structure: Cyclopropane ring instead of cyclobutane; includes a cyano group.
  • Molecular Formula: C₆H₇NO₂ .
  • Molecular Weight : 139.13 g/mol .
  • CAS Number : 60212-41-1 .
  • Key Differences: The smaller cyclopropane ring increases ring strain, accelerating reactivity in ring-opening reactions. The cyano group enables nucleophilic substitutions, diversifying applications in heterocycle synthesis .

Tabulated Comparison of Key Parameters

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups
Ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylate C₁₂H₁₉NO₅ 259.3 129287-91-8 Boc-amino, ethyl ester, 3-oxo
Ethyl 3-oxocyclobutanecarboxylate C₇H₁₀O₃ 158.15 Not specified Ethyl ester, 3-oxo
tert-Butyl 3-oxocyclobutane-1-carboxylate C₉H₁₄O₃ ~170.2 Not specified tert-Butyl ester, 3-oxo
Ethyl 3-(hydroxymethyl)cyclobutane-1-carboxylate C₈H₁₂O₃ 172.18 13043-49-7 Ethyl ester, hydroxymethyl
Ethyl trans-2-cyanocyclopropane-1-carboxylate C₆H₇NO₂ 139.13 60212-41-1 Ethyl ester, cyano, cyclopropane

Biological Activity

Ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylate (CAS No. 129287-91-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C₁₂H₁₉N₁O₅
  • Molecular Weight : 257.28 g/mol
  • Appearance : Solid, clear
  • Storage Conditions : Room temperature or refrigerated (2-7°C) .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, enhancing the efficacy of existing antibiotics and potentially serving as a scaffold for the development of new therapeutic agents.

Antibiotic Potentiation

Recent studies have highlighted the role of compounds similar to this compound in potentiating antibiotic activity. For instance, compounds that disrupt bacterial membrane integrity can enhance the effectiveness of antibiotics against resistant strains of bacteria such as Escherichia coli .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant antibacterial properties. For example:

  • MIC Reduction : The Minimum Inhibitory Concentration (MIC) of clarithromycin was reduced by up to 512-fold in the presence of certain derivatives, indicating a strong potentiation effect .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. The presence of the tert-butoxycarbonyl (Boc) group plays a crucial role in its interaction with bacterial membranes and efflux pumps, which are critical for overcoming antibiotic resistance .

Case Study 1: Efficacy Against Resistant Strains

A study evaluated the effectiveness of this compound in combination with various antibiotics against resistant strains of E. coli. The results indicated that this compound significantly lowered the MIC values for several antibiotics, suggesting a mechanism involving membrane permeabilization and efflux pump inhibition .

Case Study 2: In Vivo Applications

While most studies focus on in vitro applications, preliminary in vivo studies are underway to assess the pharmacokinetics and therapeutic potential of this compound in animal models. These studies aim to evaluate its safety profile and efficacy in treating infections caused by resistant bacteria.

Data Table: Biological Activity Summary

Biological ActivityObservations
Antibacterial PotencySignificant reduction in MIC for clarithromycin
MechanismMembrane permeabilization, efflux pump inhibition
Structural ModificationsEnhanced activity with specific derivatives
In Vivo StudiesOngoing assessments for therapeutic potential

Q & A

Q. What are the key synthetic routes for Ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves multi-step protocols, including cyclobutane ring formation, Boc (tert-butoxycarbonyl) protection, and esterification. A representative method for analogous cyclobutane derivatives involves:

  • Debenzylation : Hydrogenolysis using palladium on carbon (10% loading) in ethanol under acidic conditions (pH ~3 adjusted with acetic acid) to remove protecting groups .
  • Reaction parameter optimization : Temperature (ambient to 60°C), solvent polarity (ethanol for solubility), and reaction time (12–24 hours) are critical for yield and purity .
  • Chiral control : Use of chiral auxiliaries or catalysts to ensure stereochemical fidelity, as seen in related cyclohexane derivatives .

Q. What purification and characterization methods are recommended for this compound?

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
  • Characterization :
    • NMR (¹H/¹³C) to confirm cyclobutane ring geometry and Boc/ester group integration.
    • IR spectroscopy for carbonyl (C=O) stretches (Boc: ~1680 cm⁻¹; ketone: ~1720 cm⁻¹).
    • Mass spectrometry (HRMS) for molecular ion validation .

Q. How should this compound be stored to ensure stability?

  • Store at 2–8°C in a desiccator to prevent hydrolysis of the Boc group.
  • Avoid prolonged exposure to moisture or acidic/basic conditions, which can degrade the ester or carbamate functionalities .

Q. What in vitro assays are used to screen its biological activity?

  • Enzyme inhibition assays : Monitor interactions with serine hydrolases or proteases via fluorescence-based substrate cleavage.
  • Cellular uptake studies : Radiolabeled analogs (e.g., carbon-11 for PET imaging) track biodistribution in cell lines .

Advanced Research Questions

Q. What reaction mechanisms govern the formation of the cyclobutane ring and Boc protection?

  • Cyclobutane formation : [2+2] Photocycloaddition or ketone-amine condensation under thermal conditions.
  • Boc protection : Di-tert-butyl dicarbonate (Boc₂O) reacts with the amine group in dichloromethane with a base (e.g., DMAP) to form the carbamate .

Q. How can reaction yields be improved for large-scale synthesis?

  • Continuous flow reactors : Enhance mixing and heat transfer for hydrogenolysis steps, reducing catalyst loading (e.g., Pd/C from 10% to 5%) .
  • pH control : Automated titration maintains optimal acidity (pH 3–4) during debenzylation to minimize side reactions .

Q. What strategies resolve racemic mixtures in stereoselective synthesis?

  • Chiral chromatography : Use of amylose- or cellulose-based columns for enantiomer separation.
  • Asymmetric catalysis : Chiral ligands (e.g., BINAP) in transition-metal-catalyzed steps to favor desired stereoisomers .

Q. How does this compound interact with biological targets at the molecular level?

  • Covalent bonding : The 3-oxocyclobutane moiety may act as a Michael acceptor, forming adducts with nucleophilic residues (e.g., cysteine thiols) in enzymes .
  • Receptor modulation : The Boc group enhances lipophilicity, facilitating blood-brain barrier penetration for neurological targets .

Q. How should researchers address contradictory data in physicochemical property reports?

  • Cross-validation : Compare NMR and X-ray crystallography data to resolve discrepancies in stereochemistry.
  • Thermogravimetric analysis (TGA) : Quantify decomposition temperatures when literature values are absent .

Q. What computational methods predict its metabolic pathways?

  • DFT calculations : Model hydrolysis pathways of the ester and Boc groups under physiological pH.
  • Molecular docking : Simulate binding affinities with cytochrome P450 enzymes to predict oxidation sites .

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